4-(bromoacetyl)-N,N-diethylbenzenesulfonamide
CAS No.: 58722-36-4
Cat. No.: VC21328974
Molecular Formula: C12H16BrNO3S
Molecular Weight: 334.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58722-36-4 |
|---|---|
| Molecular Formula | C12H16BrNO3S |
| Molecular Weight | 334.23 g/mol |
| IUPAC Name | 4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | XSACATWDWOSQKU-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
Introduction
Chemical Identity and Structural Characteristics
4-(Bromoacetyl)-N,N-diethylbenzenesulfonamide is unambiguously identified by its CAS registry number 58722-36-4. This organic compound exhibits a distinctive molecular structure combining sulfonamide and halogenated ketone functionalities. The compound's formal IUPAC name is 4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide, though it may also be referred to as Benzenesulfonamide, 4-(2-bromoacetyl)-N,N-diethyl- in some contexts .
Basic Chemical Information
The following table summarizes the key chemical identifiers and properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 58722-36-4 |
| Molecular Formula | C₁₂H₁₆BrNO₃S |
| Molecular Weight | 334.23 g/mol |
| IUPAC Name | 4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 |
| Standard InChIKey | XSACATWDWOSQKU-UHFFFAOYSA-N |
| SMILES Notation | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
| PubChem Compound ID | 818019 |
The molecular structure consists of several key components: a para-substituted benzene ring, a diethylsulfonamide group at one position, and a bromoacetyl group at the opposing position. This arrangement creates a molecule with multiple reactive sites and important functional groups that contribute to its chemical behavior and potential applications.
Structural Features and Reactivity
The compound's structure incorporates several functional groups with distinct reactivity patterns:
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The bromoacetyl group (-COCH₂Br) serves as an excellent electrophilic site, making the compound valuable as an alkylating agent in organic synthesis.
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The diethylsulfonamide moiety (-SO₂N(C₂H₅)₂) contributes to the compound's solubility profile and provides a potential site for hydrogen bonding interactions.
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The para-substitution pattern on the benzene ring creates a compound with linear geometry, which may influence its crystal packing behavior and physical properties .
Physical Properties
The physical properties of 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide determine its handling characteristics and applications in research settings. Although comprehensive physical data is limited in the available literature, certain properties can be inferred from its chemical structure and related compounds.
The compound is typically a crystalline solid at room temperature, given its molecular weight and functional groups. Its solubility is likely moderate in organic solvents such as acetone, dichloromethane, and other polar aprotic solvents, while solubility in water is expected to be limited due to its predominantly hydrophobic nature .
Synthesis and Applications
| Supplier | Country | Advantage Rating |
|---|---|---|
| Enamine | Ukraine | 67 |
| Ryan Scientific, Inc. | United States | 60 |
| UkrOrgSynthesis Ltd. | Ukraine | 38 |
| Shanghai Hekang Biotechnology Co., Ltd. | China | 55 |
| Changzhou Hopschain Chemical Co.,Ltd. | China | 55 |
These suppliers provide the compound primarily for research and development purposes, with varying levels of purity and quantity options available .
A market research report for 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide projected for 2025 suggests ongoing commercial interest in this compound, potentially indicating its continued relevance in research applications .
Related Compounds and Structural Analogs
Several structurally related compounds share similarities with 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide:
Direct Analogs
4-Acetyl-N,N-diethyl-benzenesulfonamide (CAS: 1658-97-5) is a direct analog lacking the bromine atom on the acetyl group. This compound shares the core structure but exhibits different reactivity patterns due to the absence of the leaving group in the acetyl moiety .
Functional Variants
Other related compounds include:
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1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
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1-[4-(Piperidine-1-sulfonyl)-phenyl]-ethanone
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1-[4-(Azepan-1-ylsulfonyl)phenyl]ethanone
These compounds feature different amine components in the sulfonamide group but maintain the core para-substituted benzenesulfonamide scaffold .
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